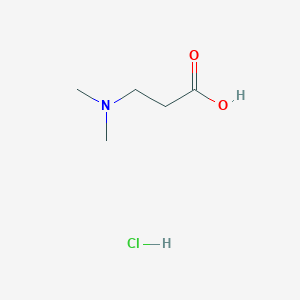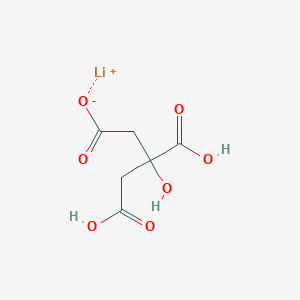
Iron Fe-55
描述
Iron-55 is a radioactive isotope of the chemical element iron. It has a nucleus containing 26 protons and 29 neutrons, resulting in a mass number of 55. Iron-55 decays by electron capture to manganese-55, with a half-life of approximately 2.737 years . This isotope is notable for its use in various scientific analysis methods, such as X-ray diffraction and X-ray fluorescence, due to the X-rays emitted during its decay .
准备方法
Iron-55 is most effectively produced by neutron irradiation of stable iron isotopes. The reactions involved are:
- (^{54}\text{Fe} + n \rightarrow ^{55}\text{Fe})
- (^{56}\text{Fe} + n \rightarrow ^{55}\text{Fe} + 2n)
These reactions occur when iron-54 and iron-56, the two most abundant isotopes of iron, are exposed to neutron radiation . Industrial production methods typically involve the irradiation of iron-containing components such as steel or reinforced concrete that are exposed to neutron radiation .
化学反应分析
Iron-55 undergoes various types of chemical reactions, including:
Oxidation: Iron-55 can be oxidized to form iron oxides.
Reduction: It can be reduced back to its metallic form.
Substitution: Iron-55 can participate in substitution reactions where it replaces another element in a compound.
Common reagents and conditions used in these reactions include hydrochloric acid for reduction and oxygen or air for oxidation . The major products formed from these reactions are iron oxides and metallic iron .
科学研究应用
Iron-55 has several scientific research applications:
X-ray Diffraction and Fluorescence: The X-rays emitted during the decay of iron-55 are used as a laboratory source for X-ray diffraction and fluorescence techniques.
Electron Capture Detectors: The Auger electrons produced during its decay are used in electron capture detectors for gas chromatography.
Environmental Studies: Iron-55 is used to study the distribution and movement of iron in the environment, particularly in water samples.
Medical Research: It is used in medical research to study iron metabolism and related disorders.
作用机制
Iron-55 decays via electron capture to manganese-55. During this process, an electron from the inner shell of the atom is captured by the nucleus, resulting in the emission of X-rays and Auger electrons . The emitted X-rays are used in various scientific analysis methods, while the Auger electrons are used in electron capture detectors .
相似化合物的比较
Iron-55 can be compared with other radioactive isotopes of iron, such as iron-59. While both isotopes are used in scientific research, iron-55 is primarily used for its X-ray emissions, whereas iron-59 is used for its gamma radiation . Other similar compounds include nickel-63, which is also used in electron capture detectors but emits electrons from beta decay rather than electron capture .
属性
IUPAC Name |
iron-55 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe/i1-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEYBQQBJWHFJM-BJUDXGSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[55Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80891771 | |
| Record name | Iron 55 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80891771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
54.938291 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14681-59-5 | |
| Record name | Iron Fe-55 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014681595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron 55 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80891771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IRON FE-55 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V53IRR2O5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione](/img/structure/B77017.png)









